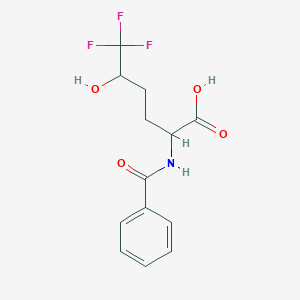
2-(Benzoylamino)-6,6,6-trifluoro-5-hydroxyhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6,6-Trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid: is an organic compound with the molecular formula C13H14F3NO4 and a molecular weight of 305.25 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,6,6-trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hexanoic Acid Backbone:
Phenylformamido Group Addition: The final step involves the addition of the phenylformamido group to the 2nd position of the hexanoic acid backbone.
Industrial Production Methods: Industrial production of 6,6,6-trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The exact methods may vary depending on the scale of production and the desired specifications of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group at the 5th position can undergo oxidation to form a ketone or aldehyde.
Reduction: The phenylformamido group can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: 6,6,6-Trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, 6,6,6-trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid is used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity .
Mécanisme D'action
The mechanism of action of 6,6,6-trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl and phenylformamido groups contribute to the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one: This compound shares the trifluoromethyl and hydroxyl groups but differs in the presence of a dimethyl group and a ketone functional group.
6,6,6-Trifluoro-5-hydroxy-2-(phenylamino)hexanoic acid: Similar structure but with a phenylamino group instead of a phenylformamido group.
Uniqueness: 6,6,6-Trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid is unique due to the presence of the phenylformamido group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C13H14F3NO4 |
|---|---|
Poids moléculaire |
305.25 g/mol |
Nom IUPAC |
2-benzamido-6,6,6-trifluoro-5-hydroxyhexanoic acid |
InChI |
InChI=1S/C13H14F3NO4/c14-13(15,16)10(18)7-6-9(12(20)21)17-11(19)8-4-2-1-3-5-8/h1-5,9-10,18H,6-7H2,(H,17,19)(H,20,21) |
Clé InChI |
JSBGFGISEDFDKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(CCC(C(F)(F)F)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















